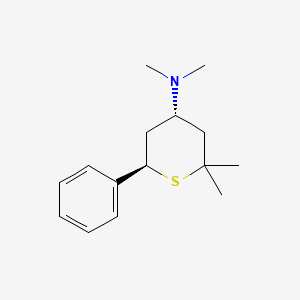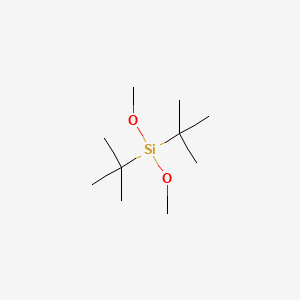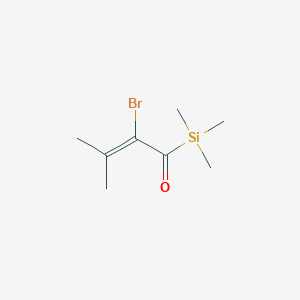
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is an organic compound with a unique structure that includes a thian-4-amine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thian-4-amine core: This can be achieved through a series of cyclization reactions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Methylation: The final step involves the methylation of the nitrogen atoms to achieve the desired tetramethyl substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-4-amine core to a more saturated form.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which (4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: This compound has a similar core structure but differs in the functional groups attached.
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol: Another related compound with variations in the ring structure and functional groups.
Uniqueness
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine is unique due to its specific substitution pattern and the presence of the phenyl group. This gives it distinct chemical and biological properties compared to similar compounds.
Propiedades
| 81158-72-7 | |
Fórmula molecular |
C15H23NS |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
(4S,6R)-N,N,2,2-tetramethyl-6-phenylthian-4-amine |
InChI |
InChI=1S/C15H23NS/c1-15(2)11-13(16(3)4)10-14(17-15)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m0/s1 |
Clave InChI |
UMHRCOJPJDEDKZ-UONOGXRCSA-N |
SMILES isomérico |
CC1(C[C@H](C[C@@H](S1)C2=CC=CC=C2)N(C)C)C |
SMILES canónico |
CC1(CC(CC(S1)C2=CC=CC=C2)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
